gamma-Glutamylornithine
Overview
Description
Gamma-Glutamylornithine is a compound that belongs to the family of gamma-glutamyl compounds. These compounds are characterized by the presence of a gamma-glutamyl bond, which is an amide linkage between the gamma-carboxyl group of glutamate and an amino group of another molecule, in this case, ornithine. This compound is involved in various biochemical processes and has significant implications in both health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Glutamylornithine can be synthesized through enzymatic reactions involving gamma-glutamyl transferases. These enzymes catalyze the transfer of the gamma-glutamyl group from glutathione to ornithine, forming this compound. The reaction typically occurs under physiological conditions, with optimal pH and temperature being crucial for enzyme activity .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce gamma-glutamyl transferases, which then catalyze the formation of this compound from glutamate and ornithine. This method is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamylornithine undergoes various chemical reactions, including:
Hydrolysis: The gamma-glutamyl bond can be hydrolyzed by gamma-glutamyl transpeptidases, releasing glutamate and ornithine.
Transpeptidation: The gamma-glutamyl group can be transferred to other amino acids or peptides, forming new gamma-glutamyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include gamma-glutamyl transferases and gamma-glutamyl transpeptidases. The reactions typically occur under mild conditions, with physiological pH and temperature being optimal .
Major Products
The major products formed from these reactions include glutamate, ornithine, and various gamma-glutamyl peptides .
Scientific Research Applications
Gamma-Glutamylornithine has a wide range of scientific research applications:
Mechanism of Action
Gamma-Glutamylornithine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular redox homeostasis and detoxifying xenobiotics. This compound is formed by the action of gamma-glutamyl transferases, which transfer the gamma-glutamyl group from glutathione to ornithine. The resulting compound can then undergo further reactions, such as hydrolysis or transpeptidation, to release glutamate and ornithine or form new gamma-glutamyl compounds .
Comparison with Similar Compounds
Gamma-Glutamylornithine is similar to other gamma-glutamyl compounds, such as gamma-glutamylcysteine and gamma-glutamyltaurine. it is unique in its specific role in nitrogen metabolism and polyamine biosynthesis . Other similar compounds include:
Gamma-Glutamylcysteine: Involved in glutathione biosynthesis and has antioxidant properties.
Gamma-Glutamyltaurine: Known for its immunostimulatory activities.
This compound stands out due to its specific involvement in the biosynthesis of polyamines and its potential therapeutic applications in liver diseases and wound healing .
Biological Activity
Introduction
Gamma-Glutamylornithine (γ-Glu-Orn) is a dipeptide formed from the amino acids glutamate and ornithine. It has garnered attention for its potential biological activities, including roles in metabolic regulation, taste enhancement, and possible therapeutic applications. This article delves into the biological activity of γ-Glu-Orn, supported by various studies, case analyses, and data tables.
This compound is characterized by its structure, which can be represented as:
It is soluble in water and has a molecular weight of 186.21 g/mol. The compound is synthesized endogenously from increased levels of ornithine and glutamate, which can be influenced by dietary intake and metabolic pathways.
1. Metabolic Regulation
Research indicates that γ-Glu-Orn may play a role in regulating metabolic processes. Elevated levels of this compound have been associated with increased urinary excretion of ornithine, suggesting a link to amino acid metabolism .
Table 1: Effects of γ-Glu-Orn on Metabolic Parameters
Parameter | Effect | Reference |
---|---|---|
Urinary Ornithine Levels | Increased | |
Glutamate Metabolism | Enhanced | |
Insulin Sensitivity | Potential Improvement |
2. Taste Enhancement
Recent studies have demonstrated that γ-Glu-Orn can enhance taste preferences, particularly for umami flavors. In animal models, the addition of γ-Glu-Orn significantly increased the intake of monosodium glutamate (MSG), indicating its potential as a flavor enhancer in food products .
Case Study: Taste Preference in Rodents
In an experiment involving rodent subjects, it was found that the administration of γ-Glu-Orn at concentrations ranging from 1 mM to 30 mM resulted in a significant increase in preference for MSG over plain water (P < 0.001). This suggests that γ-Glu-Orn may act via specific receptors involved in taste perception .
3. Potential Therapeutic Applications
The therapeutic potential of γ-Glu-Orn is being explored in various contexts:
- Cancer Research : Elevated levels of gamma-glutamyl transferase (GGT), which is linked to γ-Glu-Orn metabolism, have been associated with increased risks of colorectal adenoma and carcinoma. This indicates a potential biomarker role for γ-Glu-Orn in cancer diagnostics .
- Kidney Health : Observational studies suggest that compounds related to GGT activity may influence renal health outcomes. High serum GGT levels have been correlated with adverse outcomes in patients with kidney disease .
4. Immune Modulation
Emerging evidence suggests that γ-Glu-Orn may influence immune responses. The modulation of immune cell communication through pathways enriched by amino acids like glutamate can impact inflammation and immune function .
Table 2: Immune Response Modulation by γ-Glu-Orn
Properties
CAS No. |
56523-61-6 |
---|---|
Molecular Formula |
C10H19N3O5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-4-amino-1-carboxybutyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-5-1-2-7(10(17)18)13-8(14)4-3-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1 |
InChI Key |
BBAYFIRFVORJLJ-BQBZGAKWSA-N |
SMILES |
C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN |
Appearance |
Solid powder |
melting_point |
209°C |
Key on ui other cas no. |
56523-61-6 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gamma-Glutamylornithine; gamma-Glu-orn; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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